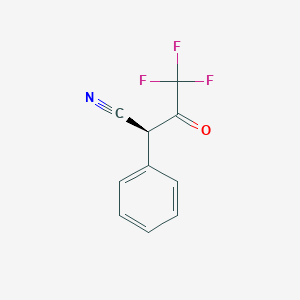

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.159. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclization

A study by Aksenov et al. (2022) described an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from derivatives of 4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile. This process involves nucleophilic intramolecular cyclization and oxidation of the aniline moiety, leading to improved yields and expanded reaction scope (Aksenov et al., 2022).

Synthesis of Fluorinated Amino Acids

Pigza, Quach, and Molinski (2009) achieved stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis utilized a series of transformations including conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement (Pigza et al., 2009).

Complex Formation with Copper(II)

Perdih (2017) explored copper(II) bis(4,4,4-trifluoro-1-phenylbutane-1,3-dionate) complexes with various ligands. The study involved single-crystal X-ray analysis to determine the solid-state structures of these complexes, revealing insights into the coordination of the metal center and hydrogen-bonded networks (Perdih, 2017).

Antitumor Activity

Al-Suwaidan et al. (2015) conducted an antitumor evaluation and molecular docking study of various analogues, including ones derived from 4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile. This research provided significant insights into potential antitumor activities and selective actions toward different cancer cell lines (Al-Suwaidan et al., 2015).

Peptide Synthesis

Gorbunova et al. (1991) proposed the 4,4,4-trifluoro-3-oxo-1-butenyl group as a suitable protecting group in peptide synthesis. This approach allows for the protection of the N-H terminal of amino acids and facilitates the formation of peptide bonds without racemization (Gorbunova et al., 1991).

Properties

IUPAC Name |

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h1-5,8H/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFCSOQPFPFQHF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Aminophenyl)sulfanyl]-5-chlorobenzonitrile](/img/structure/B2406600.png)

![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)

![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)